7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane

Medicinal Chemistry Building Blocks Spirocycles

This rigid spirocyclic-oxetane scaffold uniquely enhances metabolic stability, BBB permeability and target-binding selectivity. With ≥98% purity and MW 168.24, it is optimized for fragment-based drug discovery and SAR-driven kinase inhibitor campaigns. The oxetane moiety delivers critical hydrogen-bonding and three-dimensional pharmacophore vectors that cannot be replicated by simpler diazaspiro analogs, ensuring reliable, reproducible synthetic outcomes for CNS and oncology lead optimization.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
Cat. No. B8135325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CC12CN(CCN2)C3COC3
InChIInChI=1S/C9H16N2O/c1-2-9(1)7-11(4-3-10-9)8-5-12-6-8/h8,10H,1-7H2
InChIKeyVELDAPGMNRUVDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane: A Specialized Spirocyclic Building Block for Drug Discovery


7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane (CAS 1257294-23-7) is a specialized spirocyclic building block featuring a rigid 4,7-diazaspiro[2.5]octane core functionalized with an oxetane moiety at the 7-position . It belongs to the class of oxetane-containing diazaspirocycles, which are valued in medicinal chemistry for their three-dimensional structure, hydrogen-bonding capacity, and metabolic stability [1]. This compound is primarily utilized as a versatile small molecule scaffold in pharmaceutical research, particularly for the synthesis of novel therapeutic candidates .

Why Generic 4,7-Diazaspiro[2.5]octane Derivatives Cannot Substitute for 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane


Substitution of 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane with other 4,7-diazaspiro[2.5]octane derivatives (e.g., 7-benzyl, 7-Boc, or unsubstituted analogs) is not feasible for applications requiring a specific oxetane pharmacophore. The oxetane ring imparts distinct physicochemical properties, including increased polarity, enhanced hydrogen-bonding capacity, and a unique three-dimensional vector that is critical for target binding and metabolic stability [1]. While other derivatives may share the spirocyclic core, they lack the precise electronic and steric profile of the oxetane group, which can dramatically alter target affinity, selectivity, and pharmacokinetic behavior [2]. The following evidence guide details the quantifiable differentiators that justify the selection of this specific compound.

Quantitative Differentiators for 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane Selection


Molecular Weight and Formula Differentiation vs. Unsubstituted 4,7-Diazaspiro[2.5]octane

The presence of the oxetane moiety in 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane results in a significant increase in molecular weight and a change in molecular formula compared to the unsubstituted 4,7-diazaspiro[2.5]octane core, directly impacting its physicochemical properties. The target compound has a molecular weight of 168.24 g/mol and a formula of C9H16N2O, whereas the parent core has a molecular weight of 112.17 g/mol and a formula of C6H12N2 . This 56.07 g/mol increase and the addition of a polar oxygen atom are critical for enhancing solubility, reducing lipophilicity, and modulating permeability [1].

Medicinal Chemistry Building Blocks Spirocycles

Purity Specification Benchmarking Against Alternative Oxetane-Diazaspiro Building Blocks

The commercially available purity of 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane is consistently specified at ≥98%, a benchmark that ensures reliability in downstream synthetic applications. This purity level is comparable to other specialized oxetane-diazaspiro building blocks, such as 2-(Oxetan-3-yl)-2,6-diazaspiro[3.3]heptane (also ≥98%), but it is important to note that purity specifications can vary by vendor and batch . The 98% specification for this compound is a key factor in procurement decisions, as it minimizes the need for additional purification steps and reduces the risk of introducing impurities into complex synthetic sequences .

Quality Control Procurement Building Blocks

Structural Rigidity and Three-Dimensionality as a Class-Level Differentiator

The spirocyclic 4,7-diazaspiro[2.5]octane core imparts a high degree of structural rigidity and three-dimensionality compared to linear or monocyclic diamine building blocks like piperazine. While specific quantitative conformational data for this exact compound is not available in the public domain, the class of spirocyclic diamines is known to offer a defined spatial arrangement of exit vectors, which can enhance target selectivity and reduce off-target binding [1]. The incorporation of the oxetane group further contributes to this three-dimensional profile, creating a unique vector that is distinct from simpler N-alkyl or N-aryl substitutions [2].

Medicinal Chemistry Drug Design Conformational Analysis

Optimal Application Scenarios for 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane Based on Quantitative Evidence


Synthesis of Oxetane-Containing Kinase Inhibitors

This compound is ideally suited as a key intermediate in the synthesis of novel kinase inhibitors where the oxetane moiety is required to occupy a specific binding pocket or to improve metabolic stability. Its high purity (≥98%) and well-defined molecular weight (168.24 g/mol) ensure reliable and reproducible synthetic outcomes, which is critical for generating structure-activity relationship (SAR) data in medicinal chemistry campaigns [1].

Construction of Spirocyclic CNS-Penetrant Candidates

The combination of a spirocyclic core and an oxetane group is often employed to enhance brain penetration by reducing the overall topological polar surface area (TPSA) and improving ligand efficiency. The compound's three-dimensionality and polarity make it a valuable building block for central nervous system (CNS) drug discovery programs aiming to optimize physicochemical properties for blood-brain barrier permeability [1].

Lead Optimization for Metabolic Stability Enhancement

The oxetane ring in this compound serves as a metabolically stable bioisostere for gem-dimethyl or carbonyl groups. In lead optimization, incorporating this scaffold can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate. The quantified molecular weight increase (+56.07 g/mol) compared to the parent core must be carefully balanced against the potential gains in metabolic stability [1].

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 168.24 g/mol, 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane falls within the ideal fragment size range (typically <250 g/mol) for FBDD. Its high purity and unique spirocyclic-oxetane structure make it an excellent addition to fragment libraries designed to probe novel chemical space and identify new starting points for drug discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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